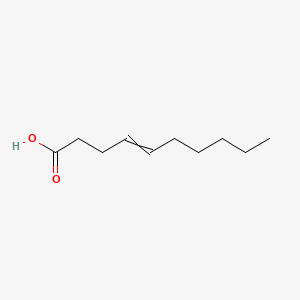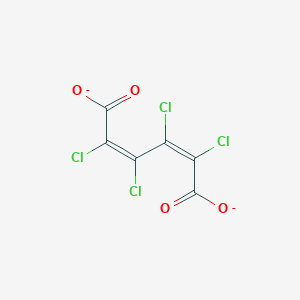
4-癸烯酸
描述
Synthesis Analysis
The synthesis of 4-decenoic acid and its derivatives has been explored through various chemical routes. For instance, Klein (2010) described a method involving the reaction of 1-octene with manganese(III) acetate in acetic anhydride/acetic acid mixtures in the presence of Cu(II) salts, yielding 4-decenoic acid as a major product. This process highlights the catalytic use of copper(II) in facilitating the formation of decenoic acids from simpler hydrocarbon precursors (Klein, 2010).
Molecular Structure Analysis
The molecular structure of 4-decenoic acid and related compounds has been analyzed using various spectroscopic techniques. Research in this area often focuses on the elucidation of structural features that influence the reactivity and physical properties of these compounds. Although the reviewed articles do not directly address the molecular structure of 4-decenoic acid, studies on similar fatty acids and their derivatives provide valuable insights into the influence of molecular architecture on chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of 4-decenoic acid encompasses a range of transformations, including oxidation, reduction, and functional group modifications. One notable reaction is the copper(II)-catalyzed formation of decenoic acids, which demonstrates the compound's involvement in synthetic pathways leading to more complex molecular structures (Klein, 2010).
Physical Properties Analysis
The physical properties of 4-decenoic acid, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical processes. While the articles reviewed do not provide specific data on these properties for 4-decenoic acid, understanding the physical characteristics of fatty acids and their derivatives is crucial for their practical use in industrial and laboratory settings.
Chemical Properties Analysis
4-Decenoic acid's chemical properties, including acidity, reactivity with other chemical species, and behavior under different conditions, are critical for its application in synthesis and material science. The catalytic activity of metal salts in the synthesis of 4-decenoic acid exemplifies the compound's chemical versatility and its potential in organic synthesis (Klein, 2010).
科学研究应用
发酵中的生物催化
4-癸烯酸: 用于优化发酵条件,以进行癸酸生物催化转化为反式-2-癸烯酸。 该过程涉及经过改造的大肠杆菌,旨在提高反式-2-癸烯酸的产量,该物质在医药、食品和医疗保健领域具有重要应用 。 优化种子培养时间、培养温度和金属离子浓度等变量对于提高发酵过程中反式-2-癸烯酸的产量至关重要 .
生物材料研究
4-癸烯酸: 在生命科学研究中用作生化试剂。 它被用作各种实验装置中的生物材料或有机化合物,以研究细胞过程和代谢途径 .
调味剂
由于其独特的感官特性,该化合物被用作调味剂。 它被用于赋予食品特定风味,在食品和饮料行业中用于制造人造香料方面具有价值 .
工业生产
由4-癸烯酸衍生的反式-2-癸烯酸的工业生产对其广泛的应用至关重要。 该化合物的生产工艺正在不断改进,以提高效率和产量,使其更易于获得其各种用途 .
作用机制
Target of Action
It’s known that fatty acids like 4-decenoic acid can interact with a variety of cellular components, including enzymes and cell membranes .
Mode of Action
Fatty acids can interact with their targets in several ways, such as altering membrane fluidity or modulating enzyme activity
Biochemical Pathways
As a fatty acid, it may be involved in lipid metabolism and other related pathways . More research is required to identify the specific pathways influenced by this compound.
Pharmacokinetics
It’s known that fatty acids are typically absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
As a fatty acid, it may influence cell membrane integrity and fluidity, enzyme activity, and intracellular signaling pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Decenoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . More research is needed to understand how these and other environmental factors influence the action of 4-Decenoic acid.
安全和危害
属性
IUPAC Name |
dec-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKQTCECFWKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862066 | |
| Record name | Dec-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity aroma | |
| Record name | 4-Decenoic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in oil, soluble (in ethanol) | |
| Record name | 4-Decenoic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.140-1.160 (20°) | |
| Record name | 4-Decenoic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
26303-90-2 | |
| Record name | 4-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26303-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dec-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-decenoic acid?
A1: The molecular formula of 4-decenoic acid is C10H18O2, and its molecular weight is 170.25 g/mol.
Q2: What are the characteristic spectroscopic data points for 4-decenoic acid?
A2: While specific spectroscopic data is not extensively detailed in the provided research, key features would include:
Q3: How does 4-decenoic acid relate to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?
A3: 4-Decenoic acid is a pathognomonic biomarker for MCAD deficiency. [, ] In individuals with this deficiency, 4-decenoic acid accumulates in the plasma due to impaired breakdown of medium-chain fatty acids. [, , ]
Q4: Does 4-decenoic acid contribute to the pathophysiology of MCAD deficiency?
A4: Research suggests that 4-decenoic acid may contribute to oxidative stress in the brain. [] In rat brain studies, 4-decenoic acid induced lipid peroxidation, protein oxidative damage, and reduced non-enzymatic antioxidant defenses. []
Q5: What are the potential antimicrobial properties of 4-decenoic acid?
A5: 4-Decenoic acid and its sodium salt exhibit antiseptic effects against various bacteria, yeast, and mold. [] This effect is more pronounced at lower pH levels. [] Additionally, a derivative, (Z)-13-methyltetra-4-decenoic acid, shows strong inhibition of Gram-positive bacteria by targeting the cell membrane. []
Q6: What analytical techniques are used to measure 4-decenoic acid levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the detection and quantification of 4-decenoic acid in various biological samples, including plasma and blood spots. [, , , ]
Q7: Are there specific challenges in the analytical detection of 4-decenoic acid?
A7: While GC-MS is a sensitive and specific method, ensuring proper sample preparation, extraction techniques, and the use of appropriate internal standards is crucial for accurate and reliable quantification of 4-decenoic acid. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)


![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)




![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)